molecular formula C22H19N3O2S B2902127 (2R)-2-Azido-3-(trityl-thio)propanoic acid CAS No. 1286670-90-3

(2R)-2-Azido-3-(trityl-thio)propanoic acid

Cat. No. B2902127
CAS RN: 1286670-90-3
M. Wt: 389.47
InChI Key: VUVBPYKEBGJMHV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-Azido-3-(trityl-thio)propanoic acid” is a chemical compound with the molecular formula C22H19N3O2S . It is offered by various chemical suppliers for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 389.47 g/mol . For a more detailed structural analysis, techniques such as NMR and HPLC can be used .

Advantages and Limitations for Lab Experiments

The advantages of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in lab experiments include its ease of synthesis, non-toxic nature, and versatility in modifying proteins and peptides. However, its explosive nature due to the presence of sodium azide requires careful handling and storage. Additionally, the selective activation of the azido group using copper-catalyzed azide-alkyne cycloaddition can be challenging and requires expertise in organic chemistry.

Future Directions

(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH has a wide range of potential future directions in scientific research. Some possible directions include:
1. The development of new methods for selective activation of the azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH, allowing for the attachment of various functional groups to proteins and peptides.
2. The use of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in the synthesis of peptide nucleic acids for gene therapy applications.
3. The modification of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH for use in targeted drug delivery systems.
4. The use of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in the study of protein-protein interactions and enzyme kinetics.
5. The development of new applications for (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in biochemistry and medicinal chemistry.
Conclusion:
(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. Its use in various applications in biochemistry and medicinal chemistry has led to numerous discoveries and advancements in the field. Further research into the selective activation of the azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH and its potential applications in gene therapy and targeted drug delivery systems holds great promise for the future.

Synthesis Methods

The synthesis of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH involves the reaction of trityl chloride with L-alanine, followed by the addition of sodium azide. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of sodium azide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH has been widely used in scientific research as a chemical tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used in the synthesis of peptide nucleic acids and in the modification of proteins for bioconjugation. The azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH can be selectively activated using copper-catalyzed azide-alkyne cycloaddition, allowing for the attachment of various functional groups to proteins and peptides.

Safety and Hazards

The safety and hazards associated with “(2R)-2-Azido-3-(trityl-thio)propanoic acid” are not specified in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-azido-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVBPYKEBGJMHV-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.